molecular formula C11H13N3O2 B3847984 N-allyl-N'-(2-pyridinylmethyl)ethanediamide

N-allyl-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B3847984
M. Wt: 219.24 g/mol
InChI Key: KCMMKWSEEJWZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-pyridinylmethyl)ethanediamide, commonly known as AP-18, is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound belongs to the class of N-alkylated ethylenediamines and is known for its unique properties that make it an ideal candidate for further research.

Mechanism of Action

The mechanism of action of AP-18 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. AP-18 has also been shown to bind to the dopamine transporter, a receptor that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
AP-18 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. AP-18 has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis B virus. In addition, AP-18 has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of AP-18 is its unique chemical structure that makes it an ideal candidate for further research. It has been shown to exhibit a wide range of biological activities, making it a versatile compound that can be used in various experiments. However, one of the limitations of AP-18 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on AP-18. One of the areas of interest is the development of new drugs based on the structure of AP-18. It has been shown to exhibit antitumor and antiviral properties, making it a promising candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of AP-18. Further research is needed to fully understand how AP-18 works and how it can be used to treat various diseases. Finally, there is a need for more studies to investigate the potential side effects of AP-18 and its safety for use in humans.
Conclusion:
In conclusion, AP-18 is a compound that has been extensively studied for its potential applications in various fields. It has been shown to exhibit a wide range of biological activities, making it a versatile compound that can be used in various experiments. Further research is needed to fully understand the mechanism of action of AP-18 and its potential applications in the treatment of various diseases.

Scientific Research Applications

AP-18 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. AP-18 has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-prop-2-enyl-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-6-13-10(15)11(16)14-8-9-5-3-4-7-12-9/h2-5,7H,1,6,8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMMKWSEEJWZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Prop-2-EN-1-YL)-N'-[(pyridin-2-YL)methyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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